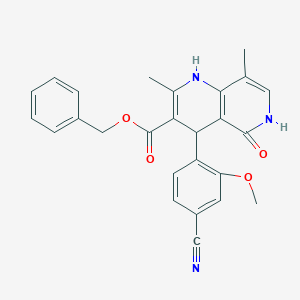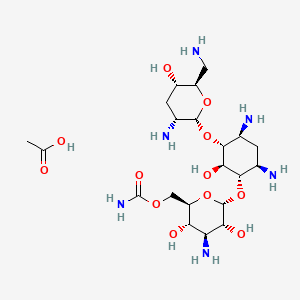
Tobramycin Carbamate Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tobramycin Carbamate Acetate is a derivative of tobramycin, an aminoglycoside antibiotic known for its broad-spectrum antibacterial activity. This compound is synthesized to enhance the pharmacokinetic properties and stability of tobramycin, making it more effective in various therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
Tobramycin Carbamate Acetate is typically synthesized through the carbamoylation of tobramycin. This process involves the reaction of tobramycin with carbamoyl chloride or similar reagents under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide, at a temperature range of 0-25°C. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptoalloteichus tenebrarius to produce carbamoyltobramycin, which is then hydrolyzed under alkaline conditions to yield this compound. This method ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Tobramycin Carbamate Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, tobramycin.
Substitution: It can undergo substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Tobramycin.
Substitution: Various substituted carbamate derivatives.
科学的研究の応用
Tobramycin Carbamate Acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Utilized in the development of new antibiotic formulations and drug delivery systems.
Industry: Applied in the production of antimicrobial coatings and materials.
作用機序
Tobramycin Carbamate Acetate exerts its effects by binding to the 30S subunit of bacterial ribosomes, inhibiting protein synthesis. This binding disrupts the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death. The compound’s specificity for bacterial ribosomes over human ribosomes minimizes adverse effects on human cells .
類似化合物との比較
Similar Compounds
Tobramycin: The parent compound, used widely as an antibiotic.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Neomycin: An aminoglycoside used for topical applications.
Uniqueness
Tobramycin Carbamate Acetate is unique due to its enhanced stability and pharmacokinetic properties compared to its parent compound, tobramycin. This makes it more effective in sustained-release formulations and targeted drug delivery systems .
特性
分子式 |
C21H42N6O12 |
|---|---|
分子量 |
570.6 g/mol |
IUPAC名 |
acetic acid;[(2R,3S,4S,5R,6S)-4-amino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-2-yl]methyl carbamate |
InChI |
InChI=1S/C19H38N6O10.C2H4O2/c20-3-9-8(26)2-7(23)17(32-9)34-15-5(21)1-6(22)16(14(15)29)35-18-13(28)11(24)12(27)10(33-18)4-31-19(25)30;1-2(3)4/h5-18,26-29H,1-4,20-24H2,(H2,25,30);1H3,(H,3,4)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;/m0./s1 |
InChIキー |
GJKBDAFDWCBHKB-TWDWGCDDSA-N |
異性体SMILES |
CC(=O)O.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)N)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N |
正規SMILES |
CC(=O)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)COC(=O)N)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


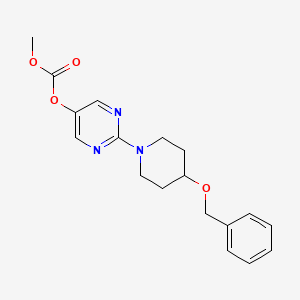
![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
![1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride](/img/structure/B13848677.png)
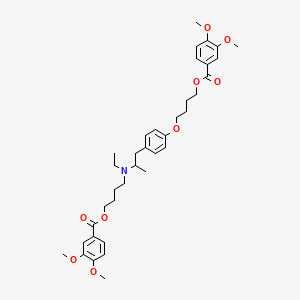
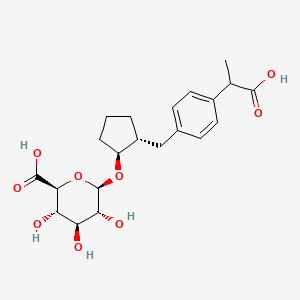
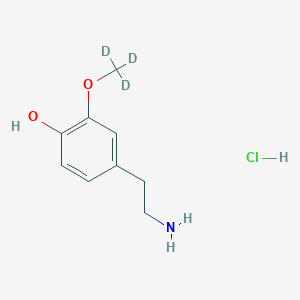
![Morpholine,4-(benzo[b]thien-5-ylmethyl)-](/img/structure/B13848693.png)
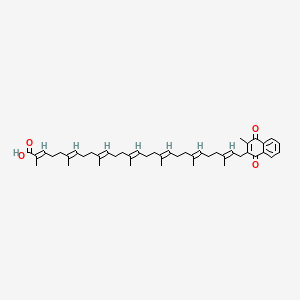
![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-oxo-1,1-diphenyl-2-(((1R,3r,5S)-spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-3-yl-8-ium)oxy)ethoxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B13848696.png)
![4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13848697.png)
ruthenium(II)](/img/structure/B13848702.png)
![[1-(phenylmethyl)-1H-indol-5-yl]methanol](/img/structure/B13848709.png)
![4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B13848735.png)
